molecular formula C11H14O3 B3056696 3-Isopropyl-2-methoxybenzoic acid CAS No. 73469-52-0

3-Isopropyl-2-methoxybenzoic acid

Cat. No. B3056696
CAS RN: 73469-52-0
M. Wt: 194.23 g/mol
InChI Key: JXOPHTJUFIRDJI-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methoxybenzoic acid is a heterocyclic organic compound . Its IUPAC name is 2-methoxy-3-propan-2-ylbenzoic acid . It has a molecular weight of 194.227060 g/mol and a molecular formula of C11H14O3 .


Synthesis Analysis

The synthesis of 3-Isopropyl-2-methoxybenzoic acid and similar compounds often involves exploiting the gas-phase neighboring group participation (NGP) effect . This method has been used to differentiate ortho-substituted benzoic acid/ester derivatives with high-resolution mass spectrometry . Another approach involves catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-2-methoxybenzoic acid can be represented by the canonical SMILES string: CC©C1=CC=CC(=C1OC)C(=O)O . The InChI Key for this compound is JXOPHTJUFIRDJI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-Isopropyl-2-methoxybenzoic acid are complex and can be influenced by various factors. For instance, the ortho effect, which involves the acidity of 2-substituted benzoic acids, has been analyzed quantitatively . The substituent effects were evaluated separately for the acid molecules and their anions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isopropyl-2-methoxybenzoic acid include a molecular weight of 194.227060 g/mol and a molecular formula of C11H14O3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Directed Ortho-Metalation: 3-Isopropyl-2-methoxybenzoic acid and related compounds can be synthesized using directed ortho-metalation techniques. This method is useful for the one-pot preparation of various substituted 2-methoxybenzoic acids, which are otherwise challenging to obtain through conventional means. This technique demonstrates the regioselective synthesis of contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks, highlighting its versatility in chemical synthesis (Nguyen, Castanet, & Mortier, 2006).

Biochemical Applications

  • Inhibition Studies: Related compounds, such as isovanillic acids (substituted 3-hydroxy-4-methoxybenzoic acids), have been studied as inhibitors of catechol O-methyltransferase, a key enzyme in the metabolism of catecholamines. This suggests potential biochemical applications in understanding enzyme inhibition mechanisms (Borchardt, Huber, & Houston, 1982).

Environmental Applications

  • Pesticide Residue Analysis: Derivatives of chloromethoxybenzoic acid, closely related to 3-Isopropyl-2-methoxybenzoic acid, are components of various pesticides. The study of these derivatives is crucial for understanding the environmental impact and developing sensitive methods for detecting pesticide residues in environmental samples (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Industrial Applications

  • Flavor Encapsulation: Methoxybenzoic acid derivatives, such as 4-hydroxy-3-methoxybenzoic acid, have been used in the food industry for flavor encapsulation. This process involves intercalating flavor molecules into layered inorganic nanoparticles for controlled release, which is significant for food processing and preservation (Hong, Oh, & Choy, 2008).

Physical Chemistry Research

  • Vapor Pressure Studies: The vapor pressures of various aminomethoxybenzoic acids have been measured, providing essential data for understanding the thermodynamics of sublimation. This information is vital for the application of these compounds in various physical and chemical processes (Monte, Almeida, & Matos, 2010).

Safety and Hazards

While specific safety and hazards information for 3-Isopropyl-2-methoxybenzoic acid was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on 3-Isopropyl-2-methoxybenzoic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceutical compounds . Further studies could also investigate its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

2-methoxy-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOPHTJUFIRDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403294
Record name 2-methoxy-3-propan-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-2-methoxybenzoic acid

CAS RN

73469-52-0
Record name 2-methoxy-3-propan-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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